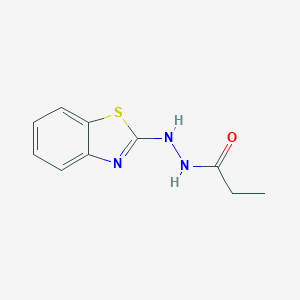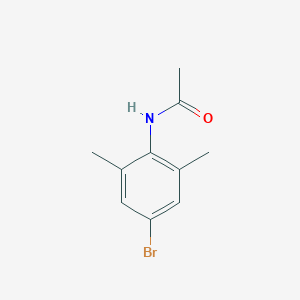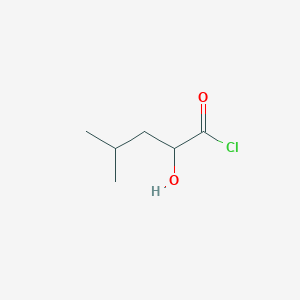
2-Hydroxy-4-methylpentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methylpentanoyl chloride, also known as HMPC, is a chemical compound that belongs to the class of acyl chlorides. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various compounds. HMPC is a colorless liquid with a pungent odor and is highly reactive due to the presence of a reactive chlorine atom.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of the chlorine atom with the nucleophilic group of the substrate. The reaction results in the formation of an acyl chloride intermediate, which can undergo further reactions to form various compounds.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-4-methylpentanoyl chloride has no known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis. However, it is important to handle 2-Hydroxy-4-methylpentanoyl chloride with care due to its highly reactive nature and potential hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Hydroxy-4-methylpentanoyl chloride as a reagent in organic synthesis is its high reactivity, which allows for the efficient synthesis of various compounds. However, 2-Hydroxy-4-methylpentanoyl chloride is highly corrosive and can pose a significant hazard if not handled properly. It is important to use appropriate protective equipment, such as gloves and goggles, when working with 2-Hydroxy-4-methylpentanoyl chloride.
Direcciones Futuras
For the use of 2-Hydroxy-4-methylpentanoyl chloride include the development of new synthetic routes and applications in other fields.
Métodos De Síntesis
The synthesis of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of 2-hydroxy-4-methylpentanoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine and results in the formation of 2-Hydroxy-4-methylpentanoyl chloride and hydrogen chloride gas. The reaction can be represented as follows:
2-Hydroxy-4-methylpentanoic acid + Thionyl chloride → 2-Hydroxy-4-methylpentanoyl chloride + Hydrogen chloride gas
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methylpentanoyl chloride is widely used in the field of organic chemistry as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of amides, esters, and other functionalized compounds. 2-Hydroxy-4-methylpentanoyl chloride is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
117485-99-1 |
|---|---|
Nombre del producto |
2-Hydroxy-4-methylpentanoyl chloride |
Fórmula molecular |
C6H11ClO2 |
Peso molecular |
150.6 g/mol |
Nombre IUPAC |
2-hydroxy-4-methylpentanoyl chloride |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(8)6(7)9/h4-5,8H,3H2,1-2H3 |
Clave InChI |
UEKXMNUYHPMBAH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)Cl)O |
SMILES canónico |
CC(C)CC(C(=O)Cl)O |
Sinónimos |
Pentanoyl chloride, 2-hydroxy-4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)
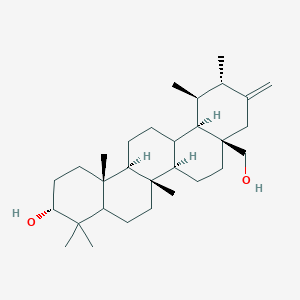
![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)
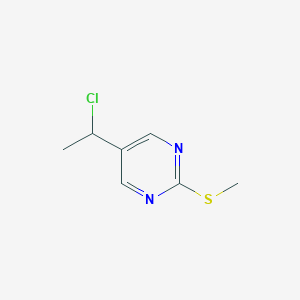
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
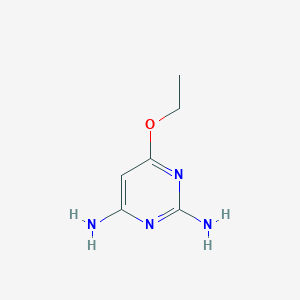
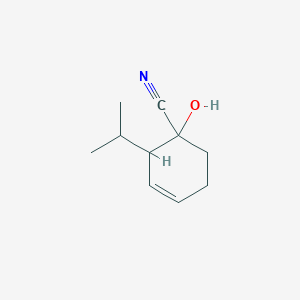
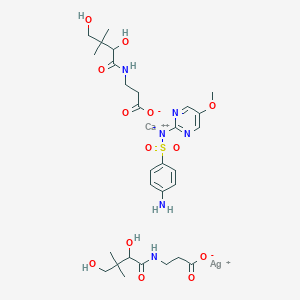
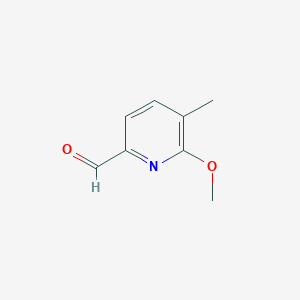

![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
